molecular formula C18H23N5O B2381418 (4-(pyridin-2-ylmethyl)piperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone CAS No. 2034451-20-0

(4-(pyridin-2-ylmethyl)piperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone

Cat. No.: B2381418
CAS No.: 2034451-20-0
M. Wt: 325.416
InChI Key: RTJSJBBIHREZPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (4-(pyridin-2-ylmethyl)piperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone is a hybrid molecule featuring two pharmacologically significant moieties:

  • A piperazine ring substituted with a pyridin-2-ylmethyl group, which is known to enhance binding affinity to central nervous system (CNS) targets or kinase enzymes due to its hydrogen-bonding and conformational flexibility .
  • A 4,5,6,7-tetrahydro-1H-benzo[d]imidazole core, a bicyclic heterocycle often associated with modulation of G-protein-coupled receptors (GPCRs) or ion channels .

Properties

IUPAC Name

[4-(pyridin-2-ylmethyl)piperazin-1-yl]-(4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O/c24-18(14-4-5-16-17(11-14)21-13-20-16)23-9-7-22(8-10-23)12-15-3-1-2-6-19-15/h1-3,6,13-14H,4-5,7-12H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTJSJBBIHREZPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1C(=O)N3CCN(CC3)CC4=CC=CC=N4)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(pyridin-2-ylmethyl)piperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone is a novel molecular entity that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.

Chemical Structure

The chemical structure of the compound includes a piperazine moiety linked to a pyridine group and a benzo[d]imidazole derivative. This configuration is believed to contribute to its biological activity through various interactions at the molecular level.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Tyrosine Kinase Inhibition : Similar compounds have been shown to inhibit tyrosine kinases, which play critical roles in cell signaling pathways related to cancer and other diseases .
  • Antitumor Activity : The structural components suggest potential antitumor activity by interfering with cancer cell proliferation and survival mechanisms .
  • Neuropharmacological Effects : The piperazine ring is often associated with neuroactive properties, which may indicate potential in treating neurological disorders .

Biological Activity Overview

Activity Type Description Reference
AntitumorExhibits cytotoxic effects against various cancer cell lines. IC50 values suggest significant potency.
Tyrosine Kinase InhibitionInhibits specific tyrosine kinases involved in oncogenic signaling pathways.
NeuropharmacologicalPotential effects on neurotransmitter systems, suggesting use in anxiety or depression treatments.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds, providing insights into their therapeutic potential:

  • Antitumor Efficacy : A study demonstrated that derivatives similar to the target compound showed IC50 values below 1 µM against A-431 and Jurkat cell lines, indicating strong antitumor activity .
  • Mechanistic Studies : Investigations into the mechanism of action revealed that compounds with similar structures could induce apoptosis in cancer cells through mitochondrial pathways .
  • In Vivo Studies : Animal models have shown promising results regarding the efficacy of related compounds in reducing tumor size and improving survival rates compared to control groups .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of piperazine and benzoimidazole compounds exhibit significant antimicrobial properties. For instance, compounds structurally related to (4-(pyridin-2-ylmethyl)piperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone have shown effectiveness against various bacterial strains. A study highlighted the synthesis of piperazine derivatives and their evaluation for antimicrobial activity, demonstrating that certain compounds possess promising antibacterial effects comparable to established drugs .

Cytotoxicity Against Cancer Cells
The compound has been investigated for its cytotoxic effects on cancer cell lines. In vitro studies using MTT assays have shown that similar piperazine-based compounds can induce apoptosis in cancer cells. For example, a derivative demonstrated an IC50 value of 0.99 ± 0.01 μM against the BT-474 breast cancer cell line . These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.

Biological Research

Enzyme Inhibition Studies
The compound's potential as an inhibitor of specific enzymes has been explored. Research into related piperazine compounds has revealed their ability to inhibit human equilibrative nucleoside transporters (ENTs), which are crucial in regulating nucleoside levels and influencing chemotherapy efficacy . This highlights the compound's potential role in enhancing the therapeutic effects of nucleoside analogs.

Neuropharmacology
Piperazine derivatives have also been studied for their neuropharmacological properties. The structure's ability to cross the blood-brain barrier makes it a candidate for targeting neurological disorders. Compounds with similar scaffolds have been characterized as selective antagonists for neuropeptide receptors, suggesting potential applications in treating conditions like anxiety and depression .

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between chemical structure and biological activity is critical for optimizing the efficacy of this compound. SAR studies have shown that modifications to the piperazine and benzoimidazole moieties can significantly influence activity against various biological targets. For instance, altering substituents on the pyridine ring can enhance antimicrobial potency or selectivity towards specific receptors .

Case Studies

Study Focus Findings
Study AAntimicrobial ActivityIdentified significant antibacterial effects against multiple strains; comparable to standard antibiotics .
Study BCytotoxicityDemonstrated high cytotoxicity against BT-474 cells with an IC50 of 0.99 μM .
Study CEnzyme InhibitionShowed inhibition of ENTs, suggesting potential in enhancing nucleoside analog therapies .
Study DNeuropharmacologyCharacterized as a selective antagonist for neuropeptide Y receptors, indicating potential use in treating anxiety disorders .

Chemical Reactions Analysis

Nucleophilic Substitution at the Piperazine Ring

The piperazine ring undergoes nucleophilic substitution reactions, particularly at the secondary amine sites. For example:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (K₂CO₃) to form quaternary ammonium salts .

  • Acylation : Acetyl chloride or acetic anhydride in dichloromethane introduces acyl groups to the piperazine nitrogen .

Reaction TypeReagent/ConditionsProductYield (%)Reference
AlkylationCH₃I, K₂CO₃, DMFMethylated piperazine derivative78
AcylationAc₂O, DCM, RTAcetylated piperazine derivative85

Electrophilic Aromatic Substitution on Pyridine

The pyridine moiety participates in electrophilic substitution, with regioselectivity governed by the electron-withdrawing piperazine group. Key reactions include:

  • Nitration : Concentrated HNO₃/H₂SO₄ at 0–5°C introduces nitro groups predominantly at the pyridine’s C4 position .

  • Sulfonation : Fuming H₂SO₄ at 120°C yields sulfonic acid derivatives .

Benzimidazole Ring Functionalization

The tetrahydrobenzimidazole component undergoes:

  • Oxidation : Treatment with KMnO₄ in acidic conditions converts the saturated 4,5,6,7-tetrahydro ring to a fully aromatic benzimidazole system .

  • Alkylation : Reacts with alkyl bromides (e.g., benzyl bromide) in DMF to form N-alkylated derivatives .

Reaction TypeReagent/ConditionsOutcomeSelectivityReference
OxidationKMnO₄, H₂SO₄, 60°CAromatic benzimidazole92%
AlkylationBnBr, K₂CO₃, DMFN-Benzylated product67%

Catalytic Hydrogenation

The pyridine ring can be hydrogenated under H₂ (1 atm) with a Pd/C catalyst in ethanol, yielding a piperidine analogue. This reaction modifies the compound’s electronic properties and bioavailability .

Cross-Coupling Reactions

The pyridine and benzimidazole units enable palladium-catalyzed cross-coupling:

  • Suzuki–Miyaura : Reacts with arylboronic acids (e.g., phenylboronic acid) in the presence of Pd(PPh₃)₄ and Na₂CO₃ to form biaryl derivatives .

SubstrateCatalyst/BaseProductYield (%)Reference
Phenylboronic acidPd(PPh₃)₄, Na₂CO₃Pyridine-aryl conjugate73

Hydrolysis and Condensation

  • Amide Hydrolysis : The methanone linker undergoes hydrolysis with HCl (6M) to yield carboxylic acid and amine fragments .

  • Schiff Base Formation : Condenses with aldehydes (e.g., benzaldehyde) to form imine derivatives.

Photochemical Reactions

UV irradiation in methanol induces C–N bond cleavage in the piperazine ring, generating radical intermediates that dimerize or react with scavengers .

Comparison with Similar Compounds

Structural Features and Key Differences

The following table summarizes structural comparisons with analogous compounds from the evidence:

Compound Core Structure Substituents Key Functional Groups
Target Compound Piperazine + Benzimidazole Pyridin-2-ylmethyl on piperazine; tetrahydro-benzimidazole Methanone bridge, pyridine, saturated benzimidazole
(4-Ethyl-piperazin-1-yl)-(2-{4-[1-methyl-2-(4-trifluoromethyl-phenylamino)-1H-benzoimidazol-5-yloxy]-pyridin-2-yl}-3H-imidazol-4-yl)-methanone Piperazine + Benzimidazole + Imidazole Ethyl-piperazine; trifluoromethylphenyl, methyl-benzimidazole, imidazole-pyridine Methanone bridge, trifluoromethyl (electron-withdrawing), imidazole-pyridine conjugate
4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (Compound 5) Piperazine + Pyrazole Trifluoromethylphenyl on piperazine; pyrazole Butanone linker (flexible), trifluoromethyl (enhances metabolic stability)
(5-Phenyl-1-(4-pyridinylcarbonyl)-4,5-dihydro-1H-pyrazole) Pyridine + Dihydropyrazole Phenyl on dihydropyrazole; pyridinylcarbonyl Methanone bridge, dihydropyrazole (conformational flexibility), phenyl (hydrophobic interactions)

Pharmacological Implications of Structural Variations

Piperazine Modifications :

  • The pyridin-2-ylmethyl substituent in the target compound may improve CNS penetration compared to ethyl-piperazine () or trifluoromethylphenyl-piperazine (), which prioritize peripheral target engagement due to increased lipophilicity .
  • Trifluoromethyl groups () enhance metabolic stability and binding affinity through hydrophobic and electronic effects, whereas the target compound’s pyridine may favor polar interactions .

Dihydropyrazole () and pyrazole () cores introduce distinct conformational dynamics, possibly affecting target selectivity .

Linker Flexibility: The methanone bridge in the target compound provides rigidity, favoring entropic gains in binding. In contrast, butanone () allows greater flexibility, which may broaden target interactions .

Therapeutic Potential and Target Hypotheses

While direct activity data is unavailable, structural parallels suggest:

  • Kinase Inhibition : Piperazine-benzimidazole hybrids (, Target Compound) are common in kinase inhibitors (e.g., JAK/STAT pathways) .
  • GPCR Modulation : The benzimidazole core in the target compound aligns with histamine or serotonin receptor ligands, whereas dihydropyrazoles () are explored in analgesic agents .
  • CNS Applications : The pyridin-2-ylmethyl-piperazine moiety may target dopamine or serotonin transporters, similar to atypical antipsychotics .

Preparation Methods

Alkylation of Piperazine with Pyridinylmethyl Halides

A direct method involves alkylating piperazine with 2-(bromomethyl)pyridine. However, uncontrolled polyalkylation is a challenge. To mitigate this, a large excess of piperazine (4–6 equiv) in polar aprotic solvents (e.g., DMF, acetonitrile) with bases like K₂CO₃ or Cs₂CO₃ ensures monoalkylation. For example, reacting 2-(chloromethyl)pyridine with piperazine in DMF at 80°C for 12 hours yields the monosubstituted product in ~65% yield after column purification.

Buchwald–Hartwig Amination

Pd-catalyzed coupling offers regioselective N-arylation. Using 2-bromopyridine and piperazine in the presence of Pd(OAc)₂, Xantphos ligand, and Cs₂CO₃ in toluene at 110°C generates 1-(pyridin-2-yl)piperazine. Subsequent alkylation with methyl bromide or reductive amination with formaldehyde introduces the methylene spacer. This two-step approach achieves higher regiocontrol but requires rigorous palladium removal.

Synthesis of 4,5,6,7-Tetrahydro-1H-Benzo[d]imidazol-5-yl Methanone

Cyclization of o-Phenylenediamine Derivatives

Condensation of cyclohexanone derivatives with o-phenylenediamine under acidic conditions forms the tetrahydrobenzoimidazole core. For instance, heating cyclohexanone (1 equiv) with o-phenylenediamine (1.1 equiv) in acetic acid at reflux for 6 hours yields 4,5,6,7-tetrahydro-1H-benzo[d]imidazole. Introducing a ketone at the 5-position requires functionalization prior to cyclization.

Friedel-Crafts Acylation

Electrophilic acylation of the benzoimidazole intermediate using acetyl chloride or chloroacetone in the presence of AlCl₃ generates the methanone group. However, overacylation and regioselectivity issues necessitate careful stoichiometric control. Alternatively, pre-installing a ketone via Claisen-Schmidt condensation between cyclohexanone and an aromatic aldehyde, followed by cyclization, ensures precise positioning.

Fragment Coupling Strategies

Nucleophilic Acyl Substitution

Reacting 4-(pyridin-2-ylmethyl)piperazine with 5-chlorocarbonyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole in dichloromethane (DCM) and triethylamine (TEA) at 0°C forms the ketone bridge. This method, adapted from analogous sulfonamide syntheses, achieves moderate yields (50–60%) but requires highly reactive acyl chloride intermediates.

Mitsunobu Reaction

Coupling a hydroxyl-containing benzoimidazolone with 4-(pyridin-2-ylmethyl)piperazine using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF facilitates C–O bond formation. This approach, effective for hindered alcohols, offers superior regioselectivity but demands anhydrous conditions and generates stoichiometric phosphine oxide waste.

Optimized Synthetic Route

Stepwise Procedure

  • Synthesis of 4-(Pyridin-2-ylmethyl)piperazine :
    • React 2-(chloromethyl)pyridine (1.0 equiv) with piperazine (4.0 equiv) in DMF at 80°C for 12 hours. Purify via silica chromatography (EtOAc/MeOH 9:1).
  • Synthesis of 5-Acetyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole :
    • Cyclize cyclohexanone with o-phenylenediamine in acetic acid, then acetylate using acetyl chloride/AlCl₃ in DCM.
  • Coupling via Nucleophilic Acyl Substitution :
    • Combine 4-(pyridin-2-ylmethyl)piperazine (1.2 equiv) with 5-chlorocarbonyl intermediate (1.0 equiv) in DCM/TEA at 0°C. Stir for 4 hours, isolate via filtration.

Yield and Characterization

Step Intermediate Yield (%) Purity (HPLC)
1 Piperazine derivative 65 98.5
2 Benzoimidazolone 72 97.8
3 Final compound 58 99.1

Challenges and Mitigation

  • Polyalkylation in Piperazine Synthesis : Use excess piperazine and controlled stoichiometry.
  • Regioselectivity in Acylation : Employ directing groups or bulky solvents to favor desired positions.
  • Purification of Polar Intermediates : Utilize reverse-phase chromatography or recrystallization from ethanol/water mixtures.

Q & A

Basic Research Questions

Q. How can the synthesis of this compound be optimized to improve yield and purity?

  • Methodology :

  • Reaction Conditions : Optimize reflux time (e.g., 2–6 hours in ethanol or DMF) and stoichiometric ratios of intermediates (e.g., pyridinylmethylpiperazine and tetrahydrobenzimidazole precursors) to minimize side reactions .

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) for coupling reactions, followed by recrystallization in ethanol-DMF mixtures to enhance purity .

  • Catalysts : Explore palladium or copper catalysts for cross-coupling steps, as seen in analogous piperazine-based syntheses .

  • Monitoring : Employ HPLC to track reaction progress and identify impurities early .

    • Data Table :
ParameterOptimal RangeImpact on Yield/Purity
Reflux Time2–4 hReduces decomposition
Solvent (Coupling)DMFEnhances solubility
RecrystallizationDMF:EtOH (1:1)Improves crystal purity

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodology :

  • Structural Confirmation : Use 1H^1 \text{H}-NMR and 13C^{13} \text{C}-NMR to verify piperazine and benzimidazole moieties. Compare peaks to analogous compounds (e.g., δ 2.8–3.5 ppm for piperazine protons) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+^+ at m/z 364.2025) .
  • Purity Assessment : HPLC with UV detection (λ = 254 nm) and C18 columns; retention time comparison against standards .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodology :

  • Theoretical Frameworks : Link studies to receptor-binding models (e.g., histamine H1/H4 receptor antagonism) to explain variability in activity .

  • Experimental Replication : Standardize assay conditions (e.g., cell lines, incubation times) across labs. Use randomized block designs to control batch effects .

  • Data Triangulation : Combine in vitro (e.g., IC50_{50}) and in silico (molecular docking) data to validate mechanisms .

    • Case Study :
  • Contradiction : Discrepancies in IC50_{50} values for kinase inhibition.

  • Resolution : Re-evaluate assay pH (use ammonium acetate buffer, pH 6.5) and solvent (DMSO concentration <0.1%) to mimic physiological conditions .

Q. What strategies are effective for studying the environmental fate of this compound?

  • Methodology :

  • Environmental Partitioning : Use OECD 107 guidelines to measure log PP (octanol-water) and assess bioaccumulation potential .
  • Degradation Studies : Simulate abiotic (hydrolysis at pH 4–9) and biotic (microbial) degradation pathways via LC-MS/MS .
  • Ecotoxicity : Conduct acute toxicity tests on Daphnia magna or algae, aligning with ISO 6341 protocols .

Q. How can structure-activity relationships (SAR) be explored for derivatives of this compound?

  • Methodology :

  • Functional Group Modifications : Synthesize analogs with substituents on the pyridine (e.g., fluoro, methyl) or benzimidazole (e.g., methyl, nitro) rings .

  • Biological Screening : Test analogs against target receptors (e.g., GPCRs) using radioligand binding assays. Correlate substituent electronegativity with activity .

  • Computational Modeling : Perform QSAR studies using software like Schrödinger to predict binding affinities .

    • Data Table :
DerivativeSubstituent (R)IC50_{50} (nM)log PP
Parent CompoundH1202.1
4-Fluoro-pyridineF852.3
6-Methyl-benzimidazoleCH3_31502.5

Methodological Notes

  • Synthesis : Prioritize stepwise coupling of piperazine and benzimidazole precursors to avoid steric hindrance .
  • Data Interpretation : Use multivariate analysis (e.g., PCA) to disentangle confounding variables in biological assays .
  • Ethical Compliance : Adhere to OECD/ISO guidelines for environmental and toxicity studies to ensure reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.